1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 3-chlorophenyl azide, and the alkyne is 3,4-dimethylphenylacetylene.
Carboxamide Formation: The resulting triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group. This step typically requires a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Triazole derivatives are used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the methyl group on the triazole ring.
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Carboxylic acid derivative instead of carboxamide.
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol: Alcohol derivative instead of carboxamide.
Uniqueness
The unique combination of the chlorophenyl and dimethylphenyl groups, along with the triazole ring and carboxamide functionality, gives 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide distinct chemical and biological properties. Its specific structural features allow for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-7-8-15(9-12(11)2)20-18(24)17-13(3)23(22-21-17)16-6-4-5-14(19)10-16/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNQFCDFTFBBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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